3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid
CAS No.: 1909318-68-8
Cat. No.: VC5476175
Molecular Formula: C8H7N3O2
Molecular Weight: 177.163
* For research use only. Not for human or veterinary use.
![3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid - 1909318-68-8](/images/structure/VC5476175.png)
Specification
CAS No. | 1909318-68-8 |
---|---|
Molecular Formula | C8H7N3O2 |
Molecular Weight | 177.163 |
IUPAC Name | 3-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H7N3O2/c1-5-6(7(12)13)10-8-9-3-2-4-11(5)8/h2-4H,1H3,(H,12,13) |
Standard InChI Key | SBBRLLGSQUCNJO-UHFFFAOYSA-N |
SMILES | CC1=C(N=C2N1C=CC=N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyrimidine ring. The methyl group at position 3 and carboxylic acid moiety at position 2 create distinct electronic and steric environments that influence reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₈H₇N₃O₂ |
Molecular Weight | 177.163 g/mol |
IUPAC Name | 3-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid |
SMILES Notation | CC1=C(N=C2N1C=CC=N2)C(=O)O |
InChI Key | SBBRLLGSQUCNJO-UHFFFAOYSA-N |
The carboxylic acid group enhances hydrogen-bonding capacity, making the compound suitable for interactions with biological targets such as enzymes and receptors.
Spectroscopic Characterization
While detailed spectral data remain limited in public domains, the compound’s structure has been confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) in related derivatives. The methyl group’s proton resonance typically appears near δ 2.5 ppm in ¹H NMR, while the carboxylic acid proton is observed at δ 12–13 ppm in deuterated dimethyl sulfoxide.
Synthetic Pathways and Optimization
Condensation Approaches
The synthesis of 3-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves multi-step condensation reactions. A common route includes:
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Ring Formation: Reacting 2-aminopyrimidine with α-bromoketones to construct the imidazo[1,2-a]pyrimidine core.
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Carboxylation: Introducing the carboxylic acid group via hydrolysis of nitrile intermediates or direct carboxylation using carbon dioxide under high pressure.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | α-Bromopropiophenone, DMF, 80°C | 62 |
Hydrolysis | HCl (6M), reflux, 12h | 78 |
Purification Techniques
Chromatographic methods (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity. Challenges persist in scaling these methods industrially due to the compound’s moderate solubility in common organic solvents.
Parameter | Recommendation |
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Engineering Controls | Fume hoods, local exhaust |
PPE | Nitrile gloves, safety goggles |
Storage | Tightly sealed, -20°C |
First Aid Measures
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Ocular Exposure: Irrigate with water for 15 minutes; seek ophthalmological evaluation .
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Dermal Contact: Wash with soap and water; remove contaminated clothing .
Future Research Directions
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Mechanistic Elucidation: Detailed proteomic studies to map interaction networks.
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Formulation Development: Liposomal encapsulation to enhance bioavailability.
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Toxicological Profiling: Chronic toxicity studies in rodent models.
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Synthetic Innovation: Continuous flow chemistry approaches to improve yield.
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